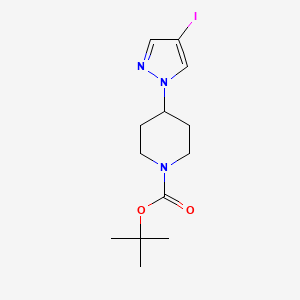

tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H20IN3O2 and its molecular weight is 377.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate, also known by its CAS number 877399-73-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a tert-butyl ester and an iodo-pyrazole moiety. Its molecular formula is with a molecular weight of approximately 377.22 g/mol .

Key Structural Features:

- Piperidine Ring: A six-membered ring containing one nitrogen atom, known for its presence in various bioactive compounds.

- Iodo-Pyrazole Substitution: The presence of the iodo group enhances the compound's reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine core followed by the introduction of the iodo-pyrazole substituent. One common method involves coupling tert-butyl 4-hydroxypiperidine with an appropriate pyrazole derivative under acidic conditions .

Biological Activity

Research has indicated that compounds containing piperidine and pyrazole moieties exhibit diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects.

Antiviral Activity

A study highlighted that similar piperidine derivatives showed modest inhibitory activity against SARS-CoV-2 main protease (Mpro), suggesting that tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine could potentially act as a non-covalent inhibitor of viral proteases . The binding affinity to the catalytic site was confirmed through in silico studies.

Anticancer Potential

Compounds with similar structural features have been investigated for their anticancer properties. The inhibition of specific kinases involved in cancer pathways has been noted, indicating that modifications to the piperidine structure can enhance selectivity and potency against cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in the substituents on the piperidine and pyrazole rings significantly influence biological activity. For instance:

- Iodine Substitution: Enhances lipophilicity and potentially increases binding affinity to target proteins.

- Alkyl Chain Length: Modifications to the tert-butyl group can affect solubility and metabolic stability.

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of related compounds:

- Inhibition of Influenza Virus:

- Cancer Cell Line Studies:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of the pyrazole ring and piperidine moiety enhances its biological activity profile.

Case Study: Anticancer Activity

Research indicates that derivatives of pyrazole exhibit significant anticancer properties. For instance, modifications of similar compounds have shown effectiveness against various cancer cell lines, suggesting that tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate could be explored for similar therapeutic effects .

Synthetic Methodologies

The compound has been used as an intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it a valuable building block.

Example Reaction :

A study outlined a method where this compound was reacted with sodium carbonate and a palladium catalyst to yield substituted piperidine derivatives. This reaction highlights its utility in creating diverse chemical entities through cross-coupling reactions .

The iodinated pyrazole structure is known for its potential biological activities, including antimicrobial and anti-inflammatory effects.

Research Insights :

Preliminary studies have indicated that compounds with similar structures can inhibit specific enzymes involved in inflammatory pathways, which could lead to the development of new anti-inflammatory drugs .

Data Table: Summary of Applications

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodine atom on the pyrazole ring serves as a prime site for nucleophilic substitution, enabling functional group transformations.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Sodium azide | DMF, 80–100°C, 12–24 h | Azide-substituted derivative | |

| Potassium cyanide | Acetonitrile, reflux, 6–8 h | Cyano-substituted analog | |

| Thiophenol | THF, room temperature, 2–4 h | Thioether-linked compound |

Key Observations :

-

Reactions typically require polar aprotic solvents (e.g., DMF, acetonitrile) and elevated temperatures.

-

Selectivity for iodine substitution over other functional groups is high due to its electrophilic nature .

Coupling Reactions

The iodo-pyrazole moiety participates in cross-coupling reactions to construct complex architectures.

| Reaction Type | Catalyst/Reagent | Product | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives | |

| Ullmann | CuI, 1,10-phenanthroline, DMF | Aryl-amine conjugates |

Mechanistic Insight :

-

Palladium-catalyzed couplings proceed via oxidative addition of the C–I bond to Pd(0), followed by transmetallation and reductive elimination.

-

Copper-mediated reactions facilitate aryl-heteroatom bond formation.

Oxidation and Reduction Reactions

The tert-butyl carbamate group and pyrazole ring undergo redox transformations.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| H₂O₂, AcOH | 60°C, 4–6 h | Oxidized pyrazole derivatives | |

| NaBH₄, MeOH | 0°C to room temperature, 1–2 h | Reduced piperidine intermediates |

Notable Trends :

-

Oxidation targets the pyrazole ring, forming N-oxides or hydroxylated products.

-

Reduction of the carbamate group is uncommon unless harsh conditions (e.g., LiAlH₄) are applied.

Deprotection of the tert-Butyl Carbamate Group

The Boc group is cleaved under acidic conditions to yield a free amine.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| HCl (4M in dioxane) | Room temperature, 2–4 h | 4-(4-Iodo-1H-pyrazol-1-yl)piperidine | |

| TFA/DCM (1:1) | 0°C to room temperature, 1–3 h | Amine hydrochloride salt |

Synthetic Utility :

Propiedades

IUPAC Name |

tert-butyl 4-(4-iodopyrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20IN3O2/c1-13(2,3)19-12(18)16-6-4-11(5-7-16)17-9-10(14)8-15-17/h8-9,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONGFFYQZADMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670342 | |

| Record name | tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877399-73-0 | |

| Record name | tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.